Cas no 2228682-24-2 (4-(5-methylpyridin-3-yl)-1,3-oxazolidin-2-one)

4-(5-methylpyridin-3-yl)-1,3-oxazolidin-2-one 化学的及び物理的性質
名前と識別子
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- 4-(5-methylpyridin-3-yl)-1,3-oxazolidin-2-one
- 2228682-24-2
- EN300-1817091
-
- インチ: 1S/C9H10N2O2/c1-6-2-7(4-10-3-6)8-5-13-9(12)11-8/h2-4,8H,5H2,1H3,(H,11,12)
- InChIKey: RJTBXRYULVSJEA-UHFFFAOYSA-N
- ほほえんだ: O1C(NC(C2C=NC=C(C)C=2)C1)=O
計算された属性
- せいみつぶんしりょう: 178.074227566g/mol
- どういたいしつりょう: 178.074227566g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 208
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 51.2Ų
- 疎水性パラメータ計算基準値(XlogP): 0.5
4-(5-methylpyridin-3-yl)-1,3-oxazolidin-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1817091-10.0g |
4-(5-methylpyridin-3-yl)-1,3-oxazolidin-2-one |
2228682-24-2 | 10g |
$5528.0 | 2023-06-03 | ||
Enamine | EN300-1817091-5.0g |
4-(5-methylpyridin-3-yl)-1,3-oxazolidin-2-one |
2228682-24-2 | 5g |
$3728.0 | 2023-06-03 | ||
Enamine | EN300-1817091-10g |
4-(5-methylpyridin-3-yl)-1,3-oxazolidin-2-one |
2228682-24-2 | 10g |
$3929.0 | 2023-09-19 | ||
Enamine | EN300-1817091-0.05g |
4-(5-methylpyridin-3-yl)-1,3-oxazolidin-2-one |
2228682-24-2 | 0.05g |
$768.0 | 2023-09-19 | ||
Enamine | EN300-1817091-0.5g |
4-(5-methylpyridin-3-yl)-1,3-oxazolidin-2-one |
2228682-24-2 | 0.5g |
$877.0 | 2023-09-19 | ||
Enamine | EN300-1817091-0.25g |
4-(5-methylpyridin-3-yl)-1,3-oxazolidin-2-one |
2228682-24-2 | 0.25g |
$840.0 | 2023-09-19 | ||
Enamine | EN300-1817091-1.0g |
4-(5-methylpyridin-3-yl)-1,3-oxazolidin-2-one |
2228682-24-2 | 1g |
$1286.0 | 2023-06-03 | ||
Enamine | EN300-1817091-5g |
4-(5-methylpyridin-3-yl)-1,3-oxazolidin-2-one |
2228682-24-2 | 5g |
$2650.0 | 2023-09-19 | ||
Enamine | EN300-1817091-2.5g |
4-(5-methylpyridin-3-yl)-1,3-oxazolidin-2-one |
2228682-24-2 | 2.5g |
$1791.0 | 2023-09-19 | ||
Enamine | EN300-1817091-0.1g |
4-(5-methylpyridin-3-yl)-1,3-oxazolidin-2-one |
2228682-24-2 | 0.1g |
$804.0 | 2023-09-19 |
4-(5-methylpyridin-3-yl)-1,3-oxazolidin-2-one 関連文献
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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Zhengyi Di,Mingyan Wu Dalton Trans., 2020,49, 8836-8840
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10. Calmagite dyeoxidation using in situ generated hydrogen peroxide catalysed by manganese(ii) ionsTippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
4-(5-methylpyridin-3-yl)-1,3-oxazolidin-2-oneに関する追加情報
4-(5-Methylpyridin-3-yl)-1,3-Oxazolidin-2-one: A Comprehensive Overview
4-(5-Methylpyridin-3-yl)-1,3-Oxazolidin-2-one (CAS No. 2228682-24-2) is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule belongs to the class of oxazolidinones, which are known for their versatile applications in drug design and synthesis. The structure of 4-(5-methylpyridin-3-yl)-1,3-Oxazolidin-2-one combines a pyridine ring with an oxazolidinone moiety, creating a unique chemical entity with potential biological activity.
The synthesis of 4-(5-Methylpyridin-3-yl)-1,3-Oxazolidin-2-one involves a series of well-established organic reactions. The pyridine ring is typically introduced through nucleophilic aromatic substitution or coupling reactions, while the oxazolidinone core is formed via cyclization reactions involving amino acids or related precursors. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound, reducing production costs and improving yields.
One of the most notable applications of 4-(5-Methylpyridin-3-yl)-1,3-Oxazolidin-2-one is in the development of peptide-based drugs. The oxazolidinone moiety acts as a bioisostere for amino acids, making it an ideal component for constructing peptide mimetics. These mimetics have shown promise in targeting various therapeutic areas, including infectious diseases, cancer, and neurodegenerative disorders.
Recent studies have highlighted the potential of 4-(5-Methylpyridin-3-yl)-1,3-Oxazolidin-2-one as a scaffold for designing inhibitors of proteolytic enzymes. For instance, researchers have demonstrated that this compound can modulate the activity of proteasomes, which are critical for protein degradation in cells. Such findings suggest that 4-(5-Methylpyridin-3-yl)-1,3-Oxazolidin-2-one derivatives could serve as leads for developing novel anticancer agents.
In addition to its pharmacological applications, 4-(5-Methylpyridin-3-y l)-1,3-Oxazolidin - 0 one has also been explored for its role in materials science. The compound's ability to form stable amide bonds makes it a valuable building block for constructing functional polymers and self-assembling materials. These materials have potential applications in drug delivery systems and biosensors.
The properties of 4-(5-Methylpyridi n - 0 yl)-1 , 0 , -O x azol idi n - - one are heavily influenced by its molecular structure. The pyridine ring introduces electron-withdrawing effects, which enhance the electrophilic character of the oxazolidinone moiety. This feature is exploited in various chemical transformations to create complex molecules with tailored functionalities.
From an analytical standpoint, 4-(5-Methylpyridi n - 0 yl)-1 , , -O x azol idi n - one can be characterized using advanced spectroscopic techniques such as NMR and mass spectrometry. These methods provide insights into the compound's purity and structural integrity, ensuring its suitability for downstream applications.
In conclusion,4-(5-Methylpyridi n - yl)-1 , -,O x azol idi n - one (CAS No. ) is a multifaceted compound with significant potential in drug discovery and materials science. Its unique structure and reactivity make it an invaluable tool for researchers across various disciplines.
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